5-Methyl-2-phenoxypyridine
Overview
Description
5-Methyl-2-phenoxypyridine: is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It is a clear, colorless oil that is slightly soluble in chloroform and methanol . This compound is a useful intermediate in the synthesis of various organometallic compounds .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, is known to interact with hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It is known that phenoxypyridine compounds, which 5-methyl-2-phenoxypyridine belongs to, have been widely introduced into bioactive molecules as an active scaffold . They have different properties from diaryl ethers, which are commonly used in pesticide molecules .
Biochemical Pathways
Phenoxypyridine compounds are known to have a wide range of biological activities
Result of Action
Phenoxypyridine compounds are known to have a wide range of biological activities .
Action Environment
It is known that phenoxypyridine compounds have different properties from diaryl ethers, which are commonly used in pesticide molecules . This suggests that they may behave differently under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 5-methyl-2-phenylpyridine.
Substitution: It undergoes nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Methyl-2-phenylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-2-phenoxypyridine is used as an intermediate in the synthesis of various organometallic compounds and heterocyclic compounds. It is also used in the development of new catalysts and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of bioactive compounds with potential therapeutic applications .
Medicine: This compound is explored for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown promising activity in preclinical studies .
Industry: this compound is used in the production of pesticides and agrochemicals. Its structure-activity relationship has been studied to develop new compounds with improved efficacy and safety profiles .
Comparison with Similar Compounds
- 2-Phenoxypyridine
- 3-Methyl-2-phenoxypyridine
- 4-Methyl-2-phenoxypyridine
- 2-Phenylpyridine
Comparison: 5-Methyl-2-phenoxypyridine is unique due to the presence of a methyl group at the 5-position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-Phenoxypyridine, the methyl group enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
5-methyl-2-phenoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGKJAFRASIBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.